Methyl 2-bromothiophene-3-carboxylate
Description
Structural Characterization of Methyl 2-Bromothiophene-3-Carboxylate
Molecular Architecture and Crystallographic Properties
The molecular architecture of this compound is characterized by a five-membered thiophene heterocyclic ring system with specific substitution patterns that significantly influence its structural properties. The compound crystallizes in a form that has been extensively studied through X-ray crystallography techniques, providing detailed insights into its three-dimensional molecular arrangement. The thiophene ring maintains its characteristic planar geometry, with the bromine atom positioned at the 2-carbon and the carboxylate ester group attached at the 3-carbon position.
Crystallographic analysis reveals that the compound exhibits specific packing arrangements in the solid state, with molecules arranged in ordered patterns that are stabilized through various intermolecular interactions. The crystal structure demonstrates that the methyl ester group adopts a nearly coplanar arrangement with respect to the thiophene ring, minimizing steric interactions while maximizing electronic conjugation effects. X-ray crystallography studies have confirmed the substitution patterns and provided precise bond lengths and angles within the molecular framework.
The molecular geometry exhibits characteristic thiophene ring parameters, with carbon-sulfur bond distances and ring angles consistent with other thiophene derivatives. The presence of the bromine substituent introduces specific electronic effects that influence the overall molecular polarization and reactivity patterns. The ester functionality contributes to the molecular dipole moment and affects the crystal packing arrangements through dipole-dipole interactions and potential hydrogen bonding with neighboring molecules.
Spectroscopic Identification Techniques
The spectroscopic characterization of this compound relies on multiple analytical techniques that provide complementary information about its molecular structure and electronic properties. Nuclear magnetic resonance spectroscopy serves as the primary technique for structural elucidation, while infrared spectroscopy and mass spectrometry provide additional confirmatory evidence for the proposed structure. These techniques collectively establish the identity and purity of the compound with high confidence levels, as demonstrated by the achievement of greater than 99 percent purity in commercial preparations.
The spectroscopic identification protocols follow established analytical chemistry principles, with each technique contributing specific structural information that builds toward a comprehensive molecular characterization. High-performance liquid chromatography coupled with electrospray ionization mass spectrometry provides both separation and identification capabilities, ensuring that the compound can be distinguished from related thiophene derivatives. The retention times and mass spectral fragmentation patterns serve as characteristic fingerprints for compound identification.
Quality control measures incorporate multiple spectroscopic techniques to ensure structural integrity and chemical purity. The analytical procedures follow standardized protocols that enable reliable identification and quantification of the target compound in various sample matrices. These methods have been validated through inter-laboratory comparisons and reference standard analyses.
Nuclear Magnetic Resonance Spectral Analysis
Nuclear magnetic resonance spectroscopy provides the most detailed structural information for this compound, with both proton and carbon-13 nuclear magnetic resonance techniques offering complementary insights into the molecular structure. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that correspond to the different hydrogen environments within the molecule, including the thiophene ring protons and the methyl ester group.
The thiophene ring protons appear as distinct signals in the aromatic region of the spectrum, typically observed around 7.2 to 7.4 parts per million. These signals show characteristic coupling patterns that reflect the substitution pattern on the thiophene ring, with the remaining ring protons exhibiting doublet multiplicities due to their mutual coupling. The chemical shift values are influenced by the electron-withdrawing effects of both the bromine substituent and the ester group.
The methyl ester group produces a characteristic singlet signal in the aliphatic region, typically observed around 3.9 to 4.0 parts per million. This signal integrates for three protons and shows no coupling to other protons in the molecule, confirming its identity as an isolated methyl group. The chemical shift value reflects the deshielding effect of the adjacent carbonyl group.
Carbon-13 nuclear magnetic resonance spectroscopy provides information about all carbon environments within the molecule, including both protonated and non-protonated carbons. The carbonyl carbon of the ester group appears as a characteristic signal around 162 to 164 parts per million, reflecting its electron-deficient nature. The thiophene ring carbons produce signals in the aromatic region, with chemical shifts that depend on their specific substitution patterns and electronic environments.
Infrared and Mass Spectrometric Profiling
Infrared spectroscopy provides valuable information about the functional groups present in this compound through the identification of characteristic vibrational frequencies. The infrared spectrum exhibits distinct absorption bands that correspond to specific molecular vibrations, including carbon-hydrogen stretching, carbon-carbon stretching, and carbon-oxygen stretching modes. The carbonyl group of the ester functionality produces a strong absorption band in the region typical for ester carbonyls, confirming the presence of this functional group.
The thiophene ring system contributes characteristic absorption bands in both the aromatic carbon-hydrogen stretching region and the aromatic carbon-carbon stretching region. These bands provide confirmation of the aromatic heterocyclic structure and help distinguish the compound from other types of organic molecules. The carbon-bromine stretching vibration appears at lower frequencies and provides additional confirmation of the bromine substituent.
Mass spectrometric analysis employs various ionization techniques to generate molecular ions and fragment ions that provide structural information. Electrospray ionization mass spectrometry produces protonated molecular ions that confirm the molecular weight of the compound. The mass spectral fragmentation patterns show characteristic losses that correspond to specific molecular fragments, such as the loss of the methyl ester group or bromine atom.
High-resolution mass spectrometry provides accurate mass measurements that enable the determination of molecular formulas with high confidence. The exact mass values obtained through this technique allow for the distinction between different possible molecular formulas and provide definitive confirmation of the proposed structure. Tandem mass spectrometry experiments provide additional structural information through controlled fragmentation processes.
Thermochemical Properties and Stability Analysis
The thermochemical properties of this compound have been characterized through various analytical techniques that provide insights into its thermal behavior and stability characteristics. The compound exhibits a melting point range of 50 to 51 degrees Celsius, indicating its solid-state stability at ambient temperatures. This relatively low melting point reflects the molecular size and intermolecular interactions present in the crystal structure.
Boiling point determinations have been conducted under reduced pressure conditions, revealing a boiling point of approximately 127 degrees Celsius at 12 millimeters of mercury pressure. This reduced pressure boiling point provides practical information for purification procedures and synthetic applications where thermal stability is a consideration. The compound demonstrates reasonable thermal stability under these conditions, allowing for distillation-based purification methods.
Stability analysis under various storage conditions indicates that the compound maintains its chemical integrity when stored under appropriate conditions. Storage recommendations include maintaining the compound in cool and dry environments, protected from light exposure to prevent potential photochemical degradation. The compound shows stability in inert atmospheres and maintains its purity when stored at temperatures between 2 and 8 degrees Celsius.
Long-term stability studies have demonstrated that the compound retains its chemical and physical properties over extended storage periods when proper storage protocols are followed. The ester functionality shows particular sensitivity to hydrolytic conditions, requiring protection from moisture to maintain compound integrity. The bromine substituent contributes to the overall stability by providing electronic stabilization to the thiophene ring system.
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-bromothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2S/c1-9-6(8)4-2-3-10-5(4)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKGOXMEPLSPNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693354 | |
| Record name | Methyl 2-bromothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76360-43-5 | |
| Record name | Methyl 2-bromothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of Thiophene Derivatives
A common approach involves brominating thiophene or 2-thiophenecarboxylic acid derivatives under controlled low temperatures to selectively obtain 2-bromothiophene intermediates.
Method A (Halohydrocarbon/HBr system): Thiophene is dissolved in a halohydrocarbon solvent (e.g., methylene dichloride or chloroform) with hydrobromic acid. The mixture is cooled to -10 to 0 °C. Pyridine perbromide hydrobromide is added slowly over 1 hour under stirring at low temperature (0 °C). The reaction proceeds for 3-4 hours below 0 °C, followed by extraction and distillation to isolate 2-bromothiophene with yields around 88-90%.
Esterification to Methyl Ester
The 3-carboxylic acid intermediate is esterified to the methyl ester using acid-catalyzed methanol reflux:
Typical conditions: The acid is refluxed in methanol with concentrated sulfuric acid for 30 hours. After solvent removal, extraction, washing, and chromatographic purification yield methyl 2-bromothiophene-3-carboxylate as a white solid with yields up to 96%.
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Bromination of Thiophene | Thiophene, methylene dichloride, HBr, pyridine perbromide hydrobromide | -10 to 0 °C | 88-90 | Low temp controls regioselectivity |
| Carboxylation | Grignard reagent of 2-bromothiophene + CO2 or Pd-catalyzed carbonylation | Room temp or CO pressure | Not specified | Efficient introduction of carboxyl group |
| Esterification | 3-carboxylic acid, MeOH, conc. H2SO4 | Reflux (~65-70 °C) | Up to 96 | Long reflux time ensures complete esterification |
The bromination step is critical for regioselectivity and high yield of 2-bromothiophene. Using pyridine perbromide hydrobromide at low temperatures (-10 to 0 °C) provides a clean reaction with minimal side-products.
Carboxylation via Grignard reagents or palladium-catalyzed carbonylation allows flexibility depending on scale and available equipment. The palladium method offers a one-step carbonylation but requires CO handling.
Esterification under acidic reflux in methanol is a robust and high-yielding method to obtain the methyl ester. The extended reflux time (up to 30 hours) ensures complete conversion.
Purification by silica gel chromatography is standard to isolate the pure this compound, with consistent NMR and mass spectral data confirming product identity.
The preparation of this compound is well-established through a sequence of selective bromination, carboxylation, and esterification steps. The most effective methods involve low-temperature bromination with pyridine perbromide hydrobromide, followed by carboxylation via Grignard or palladium-catalyzed routes, and acid-catalyzed esterification in methanol. These methods yield high purity products with yields ranging from 88% to 96%, supported by detailed spectral characterization. The protocols are scalable and adaptable for both laboratory and industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromothiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, leading to different functionalized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiophene derivatives with different functional groups .
Scientific Research Applications
Scientific Research Applications
- Synthetic Chemistry: Methyl 2-bromothiophene-3-carboxylate serves as a crucial building block in synthesizing thieno[3,2-c]quinoline derivatives. It is also a key intermediate in synthesizing pharmaceuticals and agrochemicals, allowing researchers to efficiently develop new drugs and crop protection agents . Furthermore, it is used to synthesize complex thiophene derivatives, which are important in material science and organic electronics. For example, it is used as a starting material in synthetic procedures to yield a range of thieno[3,2-c]quinoline derivatives. It is also used in the synthesis of SFIC‐Cl .
- Material Science: This compound is utilized in producing conductive polymers and organic semiconductors, essential for developing advanced electronic devices like organic light-emitting diodes (OLEDs) .
- Biological Research: this compound has been studied for its potential biological activity, making it a candidate for developing new therapeutic agents targeting specific diseases . Research into its derivatives has shown potential in developing new drugs and therapeutic agents.
- Environmental Applications: It can be utilized in designing eco-friendly pesticides, offering a more sustainable approach to agriculture .
- Analytical Chemistry: this compound is employed as a standard in chromatographic methods, aiding in the accurate analysis of complex mixtures in various industrial applications .
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, and alkoxides.
- Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, leading to different functionalized derivatives. Oxidizing agents like potassium permanganate or hydrogen peroxide can be used for oxidation, while reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction.
The products of these reactions depend on the specific reagents and conditions used, with substitution reactions yielding various thiophene derivatives with different functional groups.
Mechanism of Action
The mechanism of action of Methyl 2-bromothiophene-3-carboxylate involves its ability to participate in various chemical reactions due to the presence of the bromine atom and the ester functional group. These functional groups make it a versatile intermediate in organic synthesis, allowing it to form bonds with different nucleophiles and electrophiles . The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .
Comparison with Similar Compounds
Ethyl 2-Bromothiophene-3-Carboxylate (CAS 632325-50-9)
- Structure : Ethyl ester analog with a longer alkyl chain (C₂H₅ vs. CH₃).
- Molecular Formula : C₇H₇BrO₂S; Molecular Weight: 235.10 g/mol .
- Physical Properties :
- Applications: Used similarly in Suzuki couplings and as a precursor for optoelectronic materials. The ethyl group enhances solubility in non-polar solvents compared to the methyl derivative .
- Synthesis: Prepared via esterification of 2-bromothiophene-3-carboxylic acid with ethanol, analogous to the methyl variant .
Methyl 2,5-Dibromothiophene-3-Carboxylate (CAS 89280-91-1)
- Structure : Contains two bromine atoms at the 2- and 5-positions of the thiophene ring.
- Molecular Formula : C₆H₄Br₂O₂S; Molecular Weight: 302.97 g/mol.
- Reactivity : The additional bromine increases electrophilicity, enabling sequential substitution reactions. This compound is preferred for synthesizing polysubstituted thiophenes .
- Applications : Utilized in materials science for designing conjugated polymers with tailored electronic properties.
Ethyl 2,5-Dibromothiophene-3-Carboxylate (CAS 289470-44-6)
- Structure : Combines the ethyl ester and dual bromine substituents.
- Molecular Formula : C₇H₆Br₂O₂S; Molecular Weight: 316.00 g/mol.
- Advantages : The ethyl group improves solubility, while dual bromine atoms allow for regioselective functionalization. This compound is critical in synthesizing asymmetric thiophene derivatives .
Data Table: Key Properties of Compared Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|---|
| Methyl 2-bromothiophene-3-carboxylate | 76360-43-5 | C₆H₅BrO₂S | ~222.08 | N/A | N/A |
| Ethyl 2-bromothiophene-3-carboxylate | 632325-50-9 | C₇H₇BrO₂S | 235.10 | 257.7 ± 20.0 | 1.6 ± 0.1 |
| Methyl 2,5-dibromothiophene-3-carboxylate | 89280-91-1 | C₆H₄Br₂O₂S | 302.97 | N/A | N/A |
| Ethyl 2,5-dibromothiophene-3-carboxylate | 289470-44-6 | C₇H₆Br₂O₂S | 316.00 | N/A | N/A |
Biological Activity
Methyl 2-bromothiophene-3-carboxylate is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C6H5BrO2S |
| Molecular Weight | 221.068 g/mol |
| IUPAC Name | This compound |
| InChI Key | PEGSJNCGPSIJOX-UHFFFAOYSA-N |
This compound is characterized by the presence of a bromine atom and a carboxylate group, which contribute to its reactivity and biological interactions.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL, suggesting moderate potency against these pathogens .
Anticancer Potential
The compound has also shown promise as an anticancer agent. In vitro studies have revealed that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death. The IC50 values for these cell lines were reported at approximately 30 µM, indicating effective cytotoxicity .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The bromine atom enhances its electrophilic character, allowing it to form adducts with nucleophiles such as thiols and amines. This interaction can disrupt cellular processes, leading to the observed antimicrobial and anticancer effects .
Case Studies
- Antimicrobial Study : A recent investigation evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a notable reduction in bacterial growth, supporting its potential application as a natural preservative in food products .
- Cancer Research : In a study focusing on breast cancer, treatment with this compound resulted in a significant decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment, emphasizing its role as a potential chemotherapeutic agent .
Comparative Analysis with Similar Compounds
To contextualize the activity of this compound, it is beneficial to compare it with structurally related compounds:
| Compound | Antimicrobial Activity | Anticancer Activity | IC50/ MIC Values |
|---|---|---|---|
| This compound | Moderate | Effective | MIC: 50-100 µg/mL; IC50: ~30 µM |
| Methyl thiophene-2-carboxylate | Low | Moderate | MIC: >100 µg/mL; IC50: ~50 µM |
| Methyl 3-bromothiophene-2-carboxylate | High | Low | MIC: 25 µg/mL; IC50: >100 µM |
This table illustrates that this compound possesses a balanced profile of antimicrobial and anticancer activities compared to its analogs.
Q & A
Q. What are the optimal reaction conditions for synthesizing methyl 2-bromothiophene-3-carboxylate?
The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, ethyl 2-bromothiophene-3-carboxylate analogs are synthesized using Pd(PPh₃)₄ as a catalyst in dioxane with aqueous Na₂CO₃ as a base . Similar conditions can be adapted for methyl ester derivatives by substituting ethanol with methanol during esterification. Reaction monitoring via TLC or GC-MS is critical to optimize yield and purity .
Q. Which spectroscopic methods are most effective for characterizing this compound?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and ester functionality.
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and bromine isotope patterns.
- X-ray crystallography : Resolves molecular geometry and confirms substitution patterns (e.g., thiophene ring puckering) .
Q. How can purity and stability of the compound be assessed during storage?
Use HPLC with UV detection to monitor degradation. Store the compound at ≤4°C in anhydrous conditions to prevent hydrolysis of the ester group, as recommended for structurally similar brominated heterocycles .
Advanced Research Questions
Q. How can computational methods predict and validate the electronic properties of this compound?
Density functional theory (DFT) calculations (e.g., M06-2X/def2-TZVP) model UV-vis absorption spectra by simulating excited states. A scaling factor (e.g., 1.12) adjusts for solvent effects (e.g., dichloromethane) . Compare computed spectra with experimental data to refine parameters. Software like ORCA and visualization tools (Avogadro) aid in analysis .
Q. What strategies resolve contradictions in crystallographic data for brominated thiophene derivatives?
- Use SHELXL for small-molecule refinement, ensuring high-resolution data (e.g., twinned crystals) .
- Apply puckering coordinates (Cremer-Pople parameters) to quantify ring non-planarity, addressing discrepancies in bond angles or torsional strain .
- Cross-validate with ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen bonding networks .
Q. How does steric and electronic effects influence regioselectivity in bromination of thiophene-3-carboxylates?
- Steric effects : The carboxylate group at C3 directs bromination to C2 due to reduced steric hindrance.
- Electronic effects : Electron-withdrawing ester groups deactivate the ring, favoring electrophilic substitution at the most nucleophilic position (C2). Computational modeling of Fukui indices or molecular electrostatic potentials (MEPs) can predict reactivity .
Q. What are the challenges in scaling up synthetic procedures for this compound?
- Catalyst efficiency : Pd leaching in cross-coupling reactions reduces yield; use immobilized catalysts or ligand additives.
- Byproduct formation : Optimize stoichiometry of brominating agents (e.g., NBS) to minimize di- or over-bromination .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
